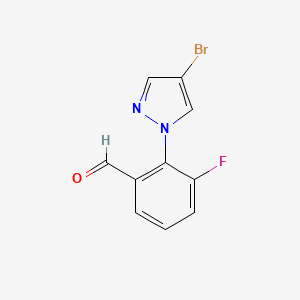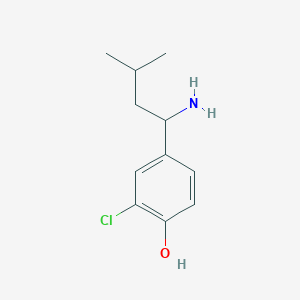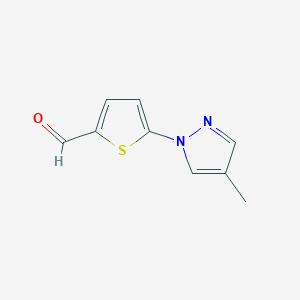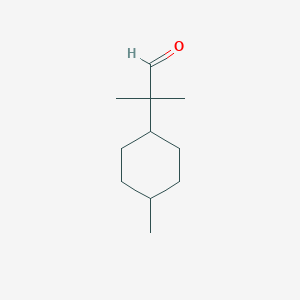
(5-Ethylthiophen-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylthiophen-2-yl)methanethiol is an organic compound with the molecular formula C₇H₁₀S₂ and a molecular weight of 158.28 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-ethylthiophene with methanethiol in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of (5-Ethylthiophen-2-yl)methanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Ethylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
(5-Ethylthiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of thiophene-based pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Ethylthiophen-2-yl)methanethiol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
3-Ethylthiophene: A thiophene derivative with an ethyl group at the 3-position.
Uniqueness
(5-Ethylthiophen-2-yl)methanethiol is unique due to the presence of both an ethyl group and a methanethiol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H10S2 |
|---|---|
Molecular Weight |
158.3 g/mol |
IUPAC Name |
(5-ethylthiophen-2-yl)methanethiol |
InChI |
InChI=1S/C7H10S2/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3 |
InChI Key |
FAVUYVZYRJDFII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)
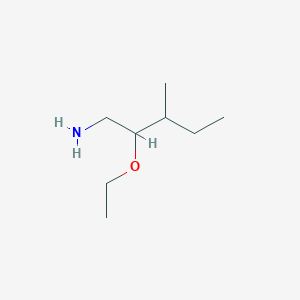

![(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide](/img/structure/B13312413.png)
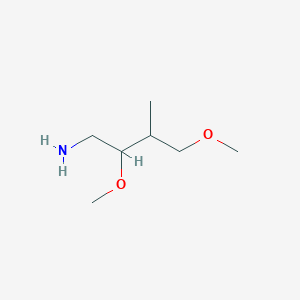
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)
